Ethidium homodimer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethidium homodimer is a high-affinity fluorescent nucleic acid stain. It is weakly fluorescent until it binds to DNA, at which point it emits red fluorescence with excitation and emission maxima at approximately 528 nm and 617 nm, respectively . This compound is highly positively charged and cell-impermeant, making it widely used as a cell viability indicator .

Vorbereitungsmethoden

Ethidium homodimer is synthesized through a series of chemical reactions involving the condensation of ethidium bromide with a suitable diamine. The reaction typically requires anhydrous conditions and is carried out in a solvent such as dimethyl sulfoxide (DMSO). The final product is purified through crystallization or chromatography .

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The compound is then formulated into a stable, high-purity powder or solution for distribution .

Analyse Chemischer Reaktionen

Ethidium homodimer primarily undergoes intercalation reactions with nucleic acids. It binds to both DNA and RNA in a sequence-independent manner, resulting in a significant fluorescence enhancement . The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions.

Common reagents used in the preparation and application of this compound include anhydrous DMSO and phosphate-buffered saline (PBS). The major product formed from its interaction with nucleic acids is a highly fluorescent complex that is useful for various analytical applications .

Wissenschaftliche Forschungsanwendungen

Ethidium homodimer has a wide range of applications in scientific research:

Wirkmechanismus

Ethidium homodimer exerts its effects through intercalation into nucleic acids. The compound binds to DNA and RNA by inserting itself between the base pairs, which leads to a significant increase in fluorescence. This intercalation disrupts the normal structure of the nucleic acids, making it an effective tool for detecting and quantifying nucleic acids in various samples .

Vergleich Mit ähnlichen Verbindungen

Ethidium homodimer is often compared to other nucleic acid stains such as Propidium Iodide and Ethidium Bromide. Unlike Propidium Iodide, this compound has a higher affinity for nucleic acids, allowing for lower dye concentrations and no-wash staining protocols . This compound is also more specific for dead cells compared to Ethidium Bromide, which can stain both live and dead cells .

Similar compounds include:

Propidium Iodide: Another nucleic acid stain used for cell viability assays.

Ethidium Bromide: A widely used nucleic acid stain for gel electrophoresis.

SYTOX Green: A cell-impermeant dye used for dead cell staining.

This compound stands out due to its high fluorescence enhancement and specificity for dead cells, making it a valuable tool in various scientific and industrial applications.

Eigenschaften

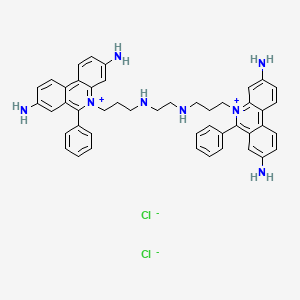

Molekularformel |

C46H48Cl2N8 |

|---|---|

Molekulargewicht |

783.8 g/mol |

IUPAC-Name |

5-[3-[2-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylamino]ethylamino]propyl]-6-phenylphenanthridin-5-ium-3,8-diamine;dichloride |

InChI |

InChI=1S/C46H46N8.2ClH/c47-33-13-17-37-39-19-15-35(49)29-43(39)53(45(41(37)27-33)31-9-3-1-4-10-31)25-7-21-51-23-24-52-22-8-26-54-44-30-36(50)16-20-40(44)38-18-14-34(48)28-42(38)46(54)32-11-5-2-6-12-32;;/h1-6,9-20,27-30,49-52H,7-8,21-26,47-48H2;2*1H |

InChI-Schlüssel |

BGWLYQZDNFIFRX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=[N+]2CCCNCCNCCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N)N)N.[Cl-].[Cl-] |

Synonyme |

4,7-diazadecyl-5,5'-bis(3,8-diamino-6-phenylphenanthridium) dichloride dihydrochloride EthD-1 ethidium homodimer ethidium homodimer-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.